Loxoprofen Ring-opening Impurity
CAS No.: 1091621-61-2
Cat. No.: VC0105242
Molecular Formula: C₁₅H₁₈O₅
Molecular Weight: 278.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1091621-61-2 |
---|---|
Molecular Formula | C₁₅H₁₈O₅ |
Molecular Weight | 278.3 |
IUPAC Name | 6-[4-(1-carboxyethyl)phenyl]-5-oxohexanoic acid |
Standard InChI | InChI=1S/C15H18O5/c1-10(15(19)20)12-7-5-11(6-8-12)9-13(16)3-2-4-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)(H,19,20) |
SMILES | CC(C1=CC=C(C=C1)CC(=O)CCCC(=O)O)C(=O)O |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
Loxoprofen Ring-opening Impurity has the molecular formula C15H18O5 and a molecular weight of 278.30 g/mol as documented in the PubChem database . Its chemical name is 6-[4-(1-carboxyethyl)phenyl]-5-oxohexanoic acid, also known as 4-(1-Carboxyethyl)-delta-oxo-benzenehexanoic Acid . The structure features an opened cyclopentanone ring, resulting in a linear chain containing two carboxylic acid groups and one ketone functional group strategically positioned along the carbon backbone.
This compound is formally recognized in chemical databases with PubChem CID 141496926, having been registered since December 2019 with the most recent modification in February 2025 . This official recognition underscores its significance in pharmaceutical research and quality control processes, particularly for Loxoprofen formulations.
Physical and Chemical Characteristics
The physical appearance of Loxoprofen Ring-opening Impurity is typically described as a white to off-white solid with specific solubility characteristics that influence its behavior in various solvents. Multiple functional groups within its structure contribute to its chemical reactivity profile:
The two carboxylic acid groups can participate in acid-base reactions, esterification processes, and salt formation. The ketone group remains susceptible to nucleophilic addition reactions, reduction to alcohols, and oxidation to carboxylic acids. Additionally, the aromatic ring provides sites for potential electrophilic substitution reactions under appropriate conditions.
These functional groups collectively determine the compound's reactivity, stability profile, and analytical characteristics, which are critical factors in its synthesis, isolation, and quantification as a pharmaceutical impurity .
Synthesis and Preparation Methods
Baeyer-Villiger Oxidation Pathway
One principal synthetic approach to Loxoprofen Ring-opening Impurity involves the Baeyer-Villiger oxidation reaction, which strategically inserts an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group in the cyclopentanone ring . Patent literature, specifically CN114436824A, details this methodology with the following protocol:
"Put 13g of 2-(4-((2-cyclopentanonyl)methyl)phenyl)propionic acid (compound I), 16.35g of acetic anhydride, and 150ml of tetrahydrofuran into a 250ml three-necked flask, stir and add 2mL of concentrated sulfuric acid, react at 10-20°C for 4 hours... After the reaction of the raw materials was complete, sodium bicarbonate solution was added to adjust the pH to 5-6... Put 14g of the concentrate from the previous step and 200ml of dichloromethane into a 500ml three-necked bottle, add 44g of 50% hydrogen peroxide dropwise at a temperature of a temperature of 20-30°C, and react for 20 hours at 20-30°C after dropping."
This method demonstrates how the cyclopentanone structure undergoes oxidative cleavage to generate the linear chain characteristic of the ring-opening impurity. The concentrated sulfuric acid serves as a catalyst for the initial esterification, while hydrogen peroxide functions as the oxidizing agent for the critical Baeyer-Villiger rearrangement .
Alternative Synthetic Approaches
Patent CN113387792A describes an alternative synthetic route starting from different precursor compounds :
"Put 275ml of anhydrous methanol into a 1000ml three-necked flask, add the compound of formula II (2-methoxycarbonylcyclopentanone) (31.93g, 224.6mmol), add sodium methoxide (34.67g, 641.71mmol) at 20~30°C, and stir after 10 minutes, cool down to 0~5°C, add dropwise the mixture of the compound of formula I (methyl p-bromomethylisophenylpropionate) (55.00g, 213.9 mmol) and 100ml of methanol, and keep the temperature at 0~5°C for reaction 5h."
This approach establishes a carbon-carbon bond between two key precursors, followed by subsequent transformations that eventually lead to ring-opening. The temperature control (0-5°C) during the reaction proves critical for achieving selectivity and preventing unwanted side reactions .
For industrial-scale production and reference standard preparation, these synthetic methods undergo optimization to enhance yield, reduce side reactions, and simplify purification processes . Key considerations include:
Applications in Pharmaceutical Analysis and Quality Control
Role as Reference Standard
Biological Implications
Regulatory Significance
From a regulatory perspective, pharmaceutical impurities like Loxoprofen Ring-opening Impurity require thorough characterization and control according to established guidelines from authorities such as the FDA, EMA, and ICH. Regulatory considerations include:
Identification thresholds that determine when impurities must be structurally characterized. Qualification thresholds that necessitate toxicological evaluation of impurities exceeding certain levels. Reporting thresholds that define when impurities must be listed in regulatory documentation. Control strategies to ensure impurity levels remain consistently below established limits.
The development of specific synthetic routes and analytical methods for this impurity directly supports regulatory compliance efforts for Loxoprofen products.
Comparative Analysis with Related Compounds
Comparative Structural Features
Table 1 presents a comparative analysis of Loxoprofen Ring-opening Impurity with related compounds, highlighting key structural features and their potential implications:
Compound | Key Structural Features | Carboxylic Acid Groups | Carbonyl Groups | Ring Structure | Potential Implications |
---|---|---|---|---|---|
Loxoprofen | Cyclopentanone ring with propionic acid side chain | 1 | 1 (cyclic ketone) | Cyclopentanone | Parent drug, prodrug requiring activation |
Loxoprofen Ring-opening Impurity | Linear chain with ketone and two acid groups | 2 | 1 (ketone) | None (opened) | Altered pharmacokinetics and target binding |
Trans-alcohol metabolite of Loxoprofen | Cyclopentanol ring with propionic acid side chain | 1 | 0 | Cyclopentanol | Active metabolite with direct COX inhibition |
2-(4-((2-cyclopentanone)methyl)phenyl)propionic acid | Unmodified precursor structure | 1 | 1 (cyclic ketone) | Cyclopentanone | Synthetic intermediate |
Research Applications and Future Directions
Degradation Mechanism Studies
Research on Loxoprofen Ring-opening Impurity contributes significantly to understanding oxidative degradation mechanisms relevant to pharmaceutical compounds containing ketone functionalities . Future research directions may include:
Kinetic studies to quantify degradation rates under various conditions. Investigation of catalytic factors that accelerate or inhibit the ring-opening pathway. Exploration of structural modifications that could enhance stability against this degradation route. Development of predictive models for impurity formation during manufacturing and storage .
These studies would provide valuable insights applicable beyond Loxoprofen to related compounds with similar structural vulnerabilities.
Analytical Method Development
The need to detect and quantify Loxoprofen Ring-opening Impurity drives ongoing development of advanced analytical methods . Future directions in this area may include:
Development of more sensitive and selective chromatographic methods for impurity profiling. Application of advanced mass spectrometry techniques for structural characterization of related impurities. Implementation of rapid screening methods for routine quality control testing. Validation of stability-indicating analytical procedures specific to this degradation pathway .
These analytical advancements would enhance quality control capabilities for Loxoprofen products and potentially extend to other pharmaceutical compounds with similar impurity profiles.
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